molecular formula C11H7FN2 B13160264 2-(5-Fluoroquinolin-8-yl)acetonitrile

2-(5-Fluoroquinolin-8-yl)acetonitrile

Cat. No.: B13160264
M. Wt: 186.18 g/mol
InChI Key: GRBQGMNKRYWREY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Fluoroquinolin-8-yl)acetonitrile is a fluorinated quinoline derivative characterized by a fluorine substituent at the 5-position of the quinoline ring and an acetonitrile group at the 8-position. Quinoline-based acetonitriles are of significant interest in medicinal and materials chemistry due to their electron-deficient aromatic systems, which enable diverse reactivity in cross-coupling reactions and coordination chemistry.

Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

2-(5-fluoroquinolin-8-yl)acetonitrile

InChI

InChI=1S/C11H7FN2/c12-10-4-3-8(5-6-13)11-9(10)2-1-7-14-11/h1-4,7H,5H2

InChI Key

GRBQGMNKRYWREY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CC#N)F

Origin of Product

United States

Chemical Reactions Analysis

2-(5-Fluoroquinolin-8-yl)acetonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Mechanism of Action

The mechanism of action of 2-(5-Fluoroquinolin-8-yl)acetonitrile involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with enzymes, leading to inhibition of enzyme activity. This property is particularly useful in developing antibacterial agents that target bacterial DNA-gyrase and topoisomerase IV .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, electronic, and synthetic differences between 2-(5-Fluoroquinolin-8-yl)acetonitrile and related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties Synthetic Relevance
2-(5-Fluoroquinolin-8-yl)acetonitrile F (5), acetonitrile (8) C₁₁H₇FN₂ 198.19 (calculated) High electron deficiency due to F and nitrile groups; potential for Suzuki coupling Likely intermediate for pharmaceuticals
2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile Cl (2), CH₃ (8), acetonitrile (3) C₁₂H₁₀ClN₂ 216.67 Steric hindrance from 8-CH₃; Cl enhances electrophilicity at 2-position Used in metal phthalocyanine synthesis
[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile NO₂ (5), CH₃ (2), O-linked nitrile C₁₂H₉N₃O₃ 243.22 Strong electron-withdrawing NO₂ group; O-linkage alters solubility Precursor for redox-active phthalocyanines
(3-Fluoro-5-methoxyphenyl)acetonitrile F (3), OCH₃ (5) C₉H₈FNO 165.16 Non-quinoline phenyl system; methoxy enhances solubility Building block for agrochemicals

Key Observations :

Electronic Effects: Fluorine at the 5-position (target compound) introduces moderate electron withdrawal, enhancing reactivity for nucleophilic aromatic substitution compared to chlorine . The nitro group in [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile provides stronger electron withdrawal, which may stabilize charge-transfer complexes in phthalocyanines . The acetonitrile group’s position (8 vs. 3 in chlorinated analogs) influences steric and electronic interactions. For example, 8-substitution in quinolines often improves planar coordination to metals .

Synthetic Utility: Chlorinated analogs (e.g., 2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile) are used in cobalt phthalocyanine synthesis, where Cl facilitates metallation . The fluorine analog may offer milder reaction conditions due to smaller atomic size. Oxygen-linked nitriles (e.g., [(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile) exhibit altered solubility profiles, making them suitable for solution-phase applications .

Hazard and Stability: Fluorinated quinolines are generally less toxic than chlorinated derivatives (e.g., hazard class [劇]III for chlorinated compounds vs.

Research Findings and Implications

  • Structural Non-Planarity: Quantum chemical studies on methyl 2-(4-methyl-2H-indol-3-yl)acetonitrile analogs reveal non-planar geometries due to substituent effects . Similar distortions may occur in fluorinated quinolines, affecting π-stacking in materials chemistry.
  • HOMO-LUMO Gaps: Electron-withdrawing groups (e.g., F, NO₂) lower LUMO energies, enhancing charge-transfer capabilities. For example, nitro-substituted phthalocyanines show improved redox activity .
  • Synthetic Challenges : Fluorine’s high electronegativity may complicate direct metallation compared to chlorine, necessitating tailored catalysts .

Biological Activity

2-(5-Fluoroquinolin-8-yl)acetonitrile is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The incorporation of a fluorine atom enhances the compound's pharmacological properties, making it a significant candidate for research in areas such as antibacterial, antiviral, and anticancer applications.

The molecular formula of 2-(5-Fluoroquinolin-8-yl)acetonitrile is C11H7FN2\text{C}_{11}\text{H}_{7}\text{FN}_{2}, with a molecular weight of 186.18 g/mol. Its structural characteristics include a quinoline ring with a nitrile group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC₁₁H₇FN₂
Molecular Weight186.18 g/mol
IUPAC Name2-(5-fluoroquinolin-8-yl)acetonitrile
InChIInChI=1S/C11H7FN2/c12-10-4-3-8(5-6-13)11-9(10)2-1-7-14-11/h1-4,7H,5H2
InChI KeyGRBQGMNKRYWREY-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=CC(=C2N=C1)CC#N)F

The biological activity of 2-(5-Fluoroquinolin-8-yl)acetonitrile is largely attributed to its ability to interact with various molecular targets. The fluorine atom enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively. This property facilitates interactions with enzymes such as bacterial DNA gyrase and topoisomerase IV, leading to inhibition of their activity, which is crucial for bacterial replication and survival.

Antimicrobial Activity

Research indicates that compounds similar to 2-(5-Fluoroquinolin-8-yl)acetonitrile exhibit significant antibacterial properties. For instance, studies have shown that fluorinated quinolines can inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli and Klebsiella pneumoniae. The presence of the fluorine atom has been linked to increased potency against these pathogens .

Anticancer Activity

The antiproliferative effects of 2-(5-Fluoroquinolin-8-yl)acetonitrile were evaluated against several cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The compound demonstrated promising activity with IC50 values indicating potent inhibition of cell proliferation. For example, related compounds have shown IC50 values as low as 0.03 μM against specific cancer cell lines, suggesting that modifications in the quinoline structure can lead to enhanced anticancer efficacy .

Case Studies

Several studies have focused on the synthesis and biological evaluation of quinoline derivatives:

  • Antiproliferative Activity : A study synthesized various 2-substituted quinolines and evaluated their activity against multiple cancer cell lines. Compounds with specific substituents exhibited IC50 values significantly lower than established drugs like gefitinib, indicating potential for further development as anticancer agents .
  • Antibacterial Evaluation : Another investigation assessed the antibacterial properties of several fluorinated quinolines, including derivatives similar to 2-(5-Fluoroquinolin-8-yl)acetonitrile. Results indicated that these compounds were effective against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.